N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28(25(30)22-14-26-23-9-5-4-8-21(22)23)15-24(29)27-18-10-11-20-17(13-18)12-16-6-2-3-7-19(16)20/h2-11,13-14,26H,12,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKNIRVLLSGLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 9H-fluoren-2-amine with an appropriate indole derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorene moiety can yield fluorenone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
The indole-3-carboxamide scaffold, which includes the compound , has been widely utilized in drug discovery programs. The structural features of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide enable it to interact with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds containing the indole structure can exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor progression. The specific compound may act as an inhibitor of the β-catenin/Tcf pathway, which is crucial in many cancers, with reported inhibition constants (K_i) suggesting promising potency .
Anti-inflammatory Potential
The compound's ability to modulate inflammatory pathways may also be significant. Indole derivatives have been studied for their role in inhibiting p38 MAP kinase, a critical mediator in inflammatory responses. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .
Biological Interaction Studies
Understanding the binding affinity and interaction profiles of this compound with various biological targets is essential for elucidating its potential therapeutic roles.
Binding Affinity Assessments
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are valuable for studying the binding interactions between this compound and target proteins or receptors. These studies can provide insights into the compound's mechanism of action and help optimize its structure for enhanced efficacy .
Molecular Docking Simulations
Molecular docking can predict how the compound interacts at the molecular level with different enzymes or receptors. This computational approach allows researchers to visualize potential binding sites and affinities, guiding further experimental validation.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions:
Multicomponent Reactions
The compound could also be synthesized using multicomponent reaction strategies involving isocyanides and amines, leading to more complex structures with potential biological activity .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 9H-Fluorene | Aromatic hydrocarbon | Basic structure without functional groups |
| Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |
| 5-Methoxyindole | Methoxy-substituted indole | Exhibits different pharmacological properties |
This table illustrates the diversity within the indole and fluorenyl classes while emphasizing the distinct functionalities present in this compound, which may lead to unique biological activities not observed in simpler analogs.
Mechanism of Action
The mechanism of action of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Fluorenyl Groups
(a) (9H-Fluoren-9-yl)Methyl(2-((2-(3-((2-Ethoxy-3,4-Dioxocyclobut-1-En-1-yl)Amino)-2-Hydroxy-N-Methylbenzamido)Ethyl)Amino)-2-Oxoethyl)Carbamate ()
- Structure : Shares the fluorenyl group and carbamate linkage but incorporates a cyclobutenedione ring and hydroxybenzamide moiety.
- Key Differences : The target compound lacks the cyclobutenedione and hydroxybenzamide, simplifying its structure. Both compounds utilize fluorenyl groups for enhanced lipophilicity, but the target’s indole-3-carboxamide may offer distinct electronic properties for receptor binding .
(b) (S)-1-(4-Chlorophenyl)-2-(9H-Fluoren-9-yl)-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole ()
- Structure : Combines a fluorenyl group with a tetrahydro-β-carboline scaffold.
- The synthetic route for this analogue involves a catalytic enantioselective Pictet–Spengler reaction, contrasting with the target’s likely amide coupling .
Indole Carboxamide Derivatives
(a) N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide ()
- Structure : Indole-2-carboxamide with a benzoylphenyl substituent.
- Key Differences : The target compound’s indole-3-carboxamide regioisomer may exhibit different electronic and steric interactions. The fluorenyl group in the target compound increases molecular weight (estimated ~420–450 g/mol) compared to this analogue (359.12 g/mol), impacting solubility and pharmacokinetics .
(b) 5-Bromo-7-Fluoro-N-Methyl-N-Phenyl-1H-Indole-2-Carboxamide ()
- Structure : Indole-2-carboxamide with bromo, fluoro, and N-methyl-N-phenyl substituents.
- Key Differences : The target’s indole-3-carboxamide and fluorenyl group differentiate its binding profile. Substituents at the indole-3 position are often critical for kinase inhibition, suggesting the target may target different enzymes than indole-2-carboxamides .
Research Findings and Implications
- Fluorenyl Group Impact: The fluorenyl moiety in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorenyl analogues like those in and . However, this could reduce aqueous solubility, necessitating formulation optimization .
- Indole Regioisomerism : Indole-3-carboxamides (target) are less common in literature than indole-2-carboxamides (). The 3-position substitution may confer unique binding modes in kinase or GPCR targets, warranting further biological screening .
- Synthetic Challenges : The target compound’s fluorenyl and indole groups require orthogonal protection strategies during synthesis, as seen in ’s use of Fmoc-glycine .
Biological Activity
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide, identified by its CAS number 2632341-91-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C37H37N5O7
- Molecular Weight : 663.71 g/mol
The structure features a fluorenyl group linked to an indole carboxamide, which is critical for its biological activity.
Apoptosis Induction
Research has demonstrated that this compound exhibits potent apoptosis-inducing properties. In a study involving various cancer cell lines, it was found that the compound activates caspase pathways, leading to programmed cell death. Specifically, it has been shown to induce apoptosis in T47D human breast cancer cells and HCT116 colon cancer cells with sub-micromolar potency .
Inhibition of Tumor Growth
In vitro assays have indicated that the compound inhibits cell proliferation across multiple cancer types. For instance, it has been reported to arrest the cell cycle at the G(2)/M phase in HCT116 cells, followed by apoptosis as confirmed through flow cytometry analysis . The growth inhibition was evaluated using the GI50 metric, with values indicating strong antiproliferative effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the indole and fluorenyl moieties can enhance or diminish its activity. For example, derivatives with increased aqueous solubility demonstrated improved efficacy in caspase activation assays and cell growth inhibition .
Cell Viability Assays
In a series of experiments involving MCF-10A human mammary gland epithelial cells, various derivatives of indole carboxamides were tested for cytotoxic effects. Most compounds maintained over 83% cell viability at concentrations up to 50 µM, indicating low toxicity while retaining biological activity against cancer cells .
Mechanistic Studies
Further mechanistic studies revealed that the compound's apoptotic effects are mediated through multiple pathways, including the activation of apoptotic markers such as Caspases 3, 8, and 9, along with modulation of Bcl2 family proteins . These findings suggest a multi-targeted approach to its action against cancer cells.
Summary Table of Biological Activities
| Activity Type | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Apoptosis Induction | T47D (Breast Cancer) | < 1 | Caspase activation |
| Tumor Growth Inhibition | HCT116 (Colon Cancer) | < 0.95 | G(2)/M phase arrest |
| Cytotoxicity | MCF-10A (Non-cancer) | > 50 | Low toxicity observed |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling reactions between indole-3-carboxylic acid derivatives and fluorenylamine intermediates. For example, carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) are used to activate carboxylic acids for amide bond formation .
- Characterization : Intermediates are monitored via TLC (hexane:ethyl acetate, 9:3 v/v) and purified via column chromatography. Final products are validated using -NMR (400 MHz, DMSO-), -NMR, mass spectrometry, and elemental analysis (±0.5% tolerance) .
Q. How is the structural conformation of this compound confirmed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D molecular geometry. Crystallization is achieved using slow evaporation in acetone or DCM/hexane mixtures. Disorder in solvent molecules or counterions must be addressed during refinement .
Q. What analytical techniques are essential for purity assessment?
- Methodology : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 columns, acetonitrile/water gradients) confirm molecular weight and purity (>95%). -NMR is used if fluorinated analogs are synthesized .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Methodology :
Solvent Selection : Replace DCM with less toxic solvents like ethyl acetate while maintaining reaction efficiency.
Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to improve reaction kinetics.
Temperature Control : Optimize stepwise cooling (e.g., 0–5°C during TBTU addition) to minimize side reactions .
Q. How should researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Methodology :
Metabolic Stability Assays : Use liver microsomes to assess compound degradation.
Solubility Profiling : Measure logP values and use co-solvents (e.g., DMSO:PBS) to improve bioavailability.
Off-Target Screening : Employ kinase panels or proteome-wide affinity profiling to identify unintended interactions .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodology :
Docking Studies : Use AutoDock Vina with crystal structures of indole-binding domains (e.g., kinase ATP pockets).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
QSAR Modeling : Corrogate substituent effects (e.g., fluorenyl vs. phenyl groups) on activity .
Q. How do solvent polarity and pH affect the compound’s stability during storage?
- Methodology :
Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 4 weeks. Monitor degradation via HPLC.
Lyophilization : Assess stability in lyophilized vs. solution states using DSC (differential scanning calorimetry) .
Q. What mechanisms underlie the compound’s reported cytotoxicity in cancer cell lines?
- Methodology :
Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays.
ROS Detection : Employ DCFH-DA probes to measure reactive oxygen species (ROS) induction.
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., p53 or MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
